Boc-D-Styrylalanine dicyclohexylamine salt
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Overview
Description
Boc-D-Styrylalanine dicyclohexylamine salt: is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a styryl group. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
tert-Butoxycarbonylation of Amino Acids:
Industrial Production Methods:
- Industrial production of Boc-D-Styrylalanine dicyclohexylamine salt follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield Boc-D-styrylalanine oxides, while reduction can produce Boc-D-phenylalanine .
Scientific Research Applications
Chemistry:
- Boc-D-Styrylalanine dicyclohexylamine salt is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its unique structure allows for the introduction of styryl groups into peptides, which can be useful for studying protein-protein interactions and other biochemical processes .
Biology:
- In biological research, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its styryl group can mimic certain natural substrates, making it a valuable tool for probing enzyme mechanisms .
Medicine:
- The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to introduce hydrophobic styryl groups into peptides can enhance the stability and bioavailability of peptide drugs .
Industry:
- This compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating polymers and other advanced materials with specific functionalities .
Mechanism of Action
Mechanism:
- The mechanism by which Boc-D-Styrylalanine dicyclohexylamine salt exerts its effects depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions .
Molecular Targets and Pathways:
- In biological systems, this compound can interact with enzymes and other proteins, often acting as a substrate or inhibitor. The styryl group can engage in π-π interactions with aromatic residues in proteins, influencing binding and activity .
Comparison with Similar Compounds
Boc-D-Phenylalanine:
Boc-L-Styrylalanine:
Boc-D-Alanine:
Uniqueness:
- Boc-D-Styrylalanine dicyclohexylamine salt’s uniqueness lies in its styryl group, which provides additional hydrophobic interactions and potential for π-π stacking. This makes it particularly useful in applications where these interactions are beneficial, such as in the design of enzyme inhibitors and peptide-based drugs.
Properties
IUPAC Name |
(E,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)/b10-7+/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMOFNCGPRURIA-UTSBKAFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C/C=C/C1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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